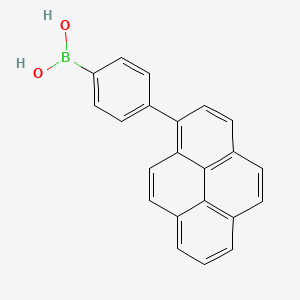
(4-(Pyren-1-yl)phenyl)boronic acid
Vue d'ensemble
Description
(4-(Pyren-1-yl)phenyl)boronic acid (PPBA) is a boronic acid derivative that consists of a pyrene moiety and a phenylboronic acid group connected by a carbon-carbon bond . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for organic light-emitting diodes (OLED) .
Synthesis Analysis
PPBA can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling reactions . The most common method is the Suzuki-Miyaura coupling of 4-bromo-1-pyrene with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate or cesium carbonate, in an organic solvent, such as toluene or DMF . The reaction typically requires heating under reflux for several hours, followed by purification using column chromatography or recrystallization .Molecular Structure Analysis
The compound has the chemical formula C22H15BO2 . The molecular weight of PPBA is 322.2 g/mol . The InChIKey of PPBA is ISMRPUXCQLIMJL-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as PPBA, have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation . The synthetic processes used to obtain these active compounds are also referred .Physical And Chemical Properties Analysis
PPBA is a yellow to orange powder that is sparingly soluble in water but soluble in most organic solvents, such as methanol, acetonitrile, and dichloromethane . It exhibits several unique physicochemical properties that make it attractive for various applications. One of its most notable characteristics is its strong fluorescence, which arises from the pyrene moiety .Applications De Recherche Scientifique
- Application : Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds and have thus allured researchers owing to their enormous potential. The conjugation of these two moieties has shown to exhibit a plethora of properties that can be exploited for a variety of applications .
- Methods : The primary amine group or the hydroxyl group of Chitosan (CS) is chemically modified to achieve a specific biomedical application .
- Results : An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent . Also, the noteworthy use of these conjugates has been in wound healing and tumor targeting .
- Application : Boron functional groups, including boronic acids, are used in medicinal chemistry applications .
- Methods : Boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair. This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair .
- Results : Boron-containing compounds have emerged as a new and exciting field of research in medicinal chemistry .
Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates
Boron’s Applications in Medicinal Chemistry
Organic Synthesis, Agrochemical, Pharmaceutical and Dyestuff Field
- Application : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .
- Methods : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels and layer-by-layer self-assembled films .
- Results : These materials have found important applications in many areas, especially in biomedical areas. Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
- Application : Boronic acids are a particularly attractive class of synthetic intermediates. Moreover, because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as “green” compounds .
- Methods : Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
- Results : In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates .
Boronic Acid-Containing Hydrogels
Structure, Properties, and Preparation Of Boronic Acid Derivatives
- Application : Phenylboronic acid-functionalized chitosan conjugates have shown to exhibit a plethora of properties that can be exploited for a variety of applications .
- Methods : The primary amine group or the hydroxyl group of Chitosan (CS) is chemically modified to achieve a specific biomedical application .
- Results : An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent . Also, the noteworthy use of these conjugates has been in wound healing and tumor targeting .
- Application : Phenylboronic acid is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
- Methods : Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
- Results : In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates .
Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates
Phenylboronic Acid in Organic Synthesis
Safety And Hazards
Orientations Futures
PPBA has shown great potential for various applications in biomedical research, particularly in the areas of sensing, imaging, drug delivery, and therapy . It has been used as a building block for self-assembling into hydrophilic nanorods . This nanoplatform realized recognition and two-photon imaging of SA on the cell surface as well as effective cancer cell therapy, providing a potential method for simple and selective analysis of SA in living cells and a new prospect for image-guided therapy .
Propriétés
IUPAC Name |
(4-pyren-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPUXCQLIMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731285 | |
| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyren-1-yl)phenyl)boronic acid | |
CAS RN |
872050-52-7 | |
| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



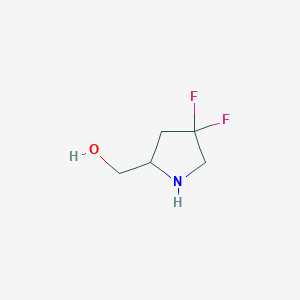
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
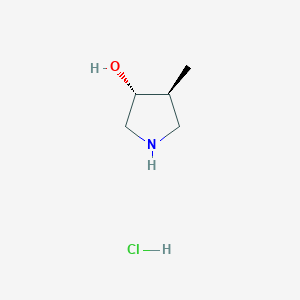
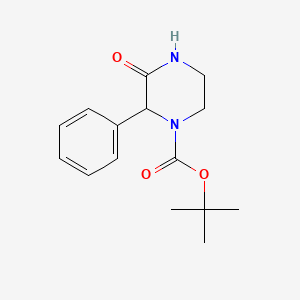
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
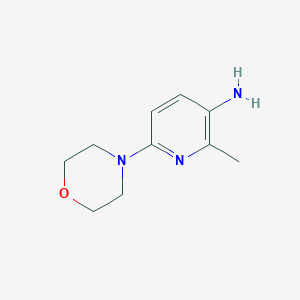
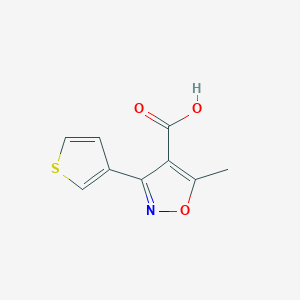
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
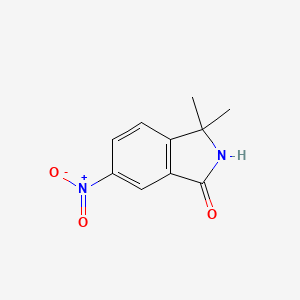
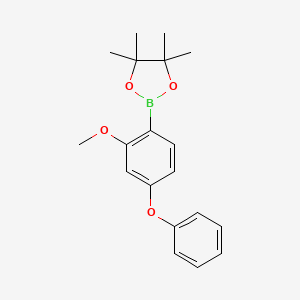
![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
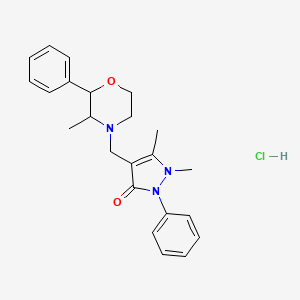

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)